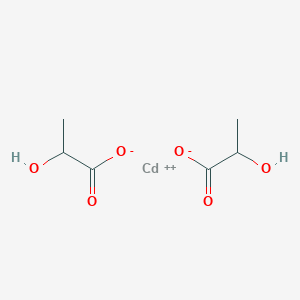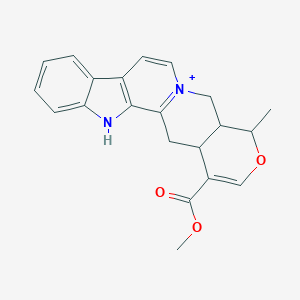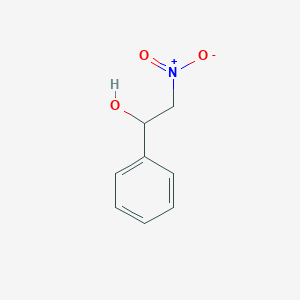
2-Nitro-1-phenylethanol
Vue d'ensemble
Description
2-Nitro-1-phenylethanol is an organic compound with the molecular formula C8H9NO3. It is a nitroalcohol, characterized by the presence of both a nitro group (-NO2) and a hydroxyl group (-OH) attached to a phenyl ring. This compound is of interest due to its applications in organic synthesis and its potential biological activities.
Mécanisme D'action
Target of Action
It has been shown to undergo biotransformation by various fungi species . In one study, Burkholderia cepacia lipase was used to resolve racemic 2-Nitro-1-phenylethanol . Therefore, it can be inferred that enzymes such as lipases could be potential targets of this compound.
Mode of Action
It has been shown to undergo enantioselective transesterification catalyzed by burkholderia cepacia lipase . This suggests that the compound might interact with its targets (like lipases) to undergo chemical transformations.
Biochemical Pathways
This compound is involved in the biotransformation setup into 2-phenylethanol (2PE) using various fungi species . This process involves the conversion of 1-nitro-2-phenylethane (1N2PE) into 2-phenylethanol (2PE), indicating that this compound might play a role in the biochemical pathways related to the synthesis of 2-phenylethanol.
Pharmacokinetics
After intravenous administration to dogs, phenylethanolamine followed the “two-compartment model”, with a plasma half-life of about 30 minutes
Result of Action
The result of the action of this compound is the production of enantiopure 2-nitroalcohols through the process of enantioselective transesterification . The reaction affords excellent E values and enantioselectivity of both remaining substrates and acetylated product .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the biotransformation of 1-nitro-2-phenylethane into 2-phenylethanol was performed using fungi isolated from different environments, including copper mining waste located in the interior of the Brazilian Amazon . This suggests that the efficacy and stability of this compound could potentially be influenced by environmental factors such as the presence of specific microorganisms and the characteristics of the local environment.
Analyse Biochimique
Biochemical Properties
2-Nitro-1-phenylethanol participates in biochemical reactions, particularly in the Ehrlich pathway . It interacts with enzymes such as the amino acid permease GAP1, aminotransferase AAT2, phenylpyruvate decarboxylase KDC2, and aldehyde dehydrogenase ALD4 . These interactions are crucial for the compound’s role in various biochemical reactions.
Cellular Effects
The cellular effects of this compound are primarily observed in its interactions with various types of cells. For instance, it has been shown to be involved in enantioselective transesterification catalyzed by Burkholderia cepacia lipase . This indicates that this compound can influence cell function and potentially impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules and its role in enzyme inhibition or activation . It exerts its effects at the molecular level, influencing changes in gene expression and contributing to the overall biochemical reactions in which it participates.
Temporal Effects in Laboratory Settings
Over time in laboratory settings, changes in the effects of this compound have been observed. For instance, it has been used in enantioselective transesterification reactions, showing excellent E values and enantioselectivity . This suggests that this compound has a certain level of stability and does not degrade quickly in these settings.
Metabolic Pathways
This compound is involved in the Ehrlich pathway, interacting with enzymes such as GAP1, AAT2, KDC2, and ALD4
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Nitro-1-phenylethanol can be synthesized through various methods. One common approach involves the Henry reaction (also known as the nitroaldol reaction), where benzaldehyde reacts with nitromethane in the presence of a base to form this compound. The reaction conditions typically include the use of a strong base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, the purification process may involve techniques such as distillation or recrystallization to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-Nitro-1-phenylethanol undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like iron and hydrochloric acid.
Oxidation: The hydroxyl group can be oxidized to a carbonyl group (e.g., aldehyde or ketone) using oxidizing agents such as chromium trioxide or potassium permanganate.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents. For example, it can be converted to an ester using acylating agents like acetic anhydride.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, iron with hydrochloric acid.
Oxidation: Chromium trioxide, potassium permanganate.
Substitution: Acetic anhydride for esterification.
Major Products Formed
Reduction: 2-Amino-1-phenylethanol.
Oxidation: 2-Nitroacetophenone.
Substitution: 2-Nitro-1-phenylethyl acetate.
Applications De Recherche Scientifique
2-Nitro-1-phenylethanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It has been studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for the synthesis of biologically active molecules.
Industry: It is used in the production of fine chemicals and as a building block for more complex chemical structures.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Nitro-1-phenylpropanol: Similar structure but with an additional methylene group.
2-Nitro-2-phenylethanol: Similar structure but with the nitro group on the second carbon.
2-Nitro-1-phenylethyl acetate: An ester derivative of 2-nitro-1-phenylethanol.
Uniqueness
This compound is unique due to the specific positioning of the nitro and hydroxyl groups, which influence its reactivity and biological activity. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis.
Propriétés
IUPAC Name |
2-nitro-1-phenylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c10-8(6-9(11)12)7-4-2-1-3-5-7/h1-5,8,10H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUEWIQNQPBSCOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00280623 | |
| Record name | 2-nitro-1-phenylethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00280623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15990-45-1 | |
| Record name | α-(Nitromethyl)benzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15990-45-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 17692 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015990451 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 15990-45-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23616 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 15990-45-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17692 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-nitro-1-phenylethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00280623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 2-nitro-1-phenylethanol interesting from a synthetic chemistry perspective?
A1: this compound is a chiral molecule, meaning it exists in two non-superimposable mirror image forms called enantiomers. Obtaining these enantiomers in pure form is particularly valuable for various applications, especially in pharmaceutical synthesis.
Q2: What enzymatic approaches are available for the synthesis of enantiopure this compound?
A2: Hydroxynitrile lyases (HNLs) have shown promise in catalyzing the synthesis of this compound. For instance, the HNL from Hevea brasiliensis (HbHNL) can catalyze the formation of (S)-2-nitro-1-phenylethanol from benzaldehyde and nitromethane. [, , ] Interestingly, while HbHNL favors the synthesis of the (S)-enantiomer, the HNL from Arabidopsis thaliana (AtHNL) exhibits R-selectivity and can be employed for the kinetic resolution of racemic this compound to obtain the (S)-enantiomer. [, , ]
Q3: What are the challenges associated with the enzymatic synthesis of this compound?
A3: One challenge is the relatively low activity of HNLs towards the Henry reaction, which limits the overall yield. [, ] Additionally, benzaldehyde, a product of the retro-Henry reaction, can inhibit HbHNL, thus hindering the reaction progress. []
Q4: How can the benzaldehyde inhibition be overcome in the HbHNL-catalyzed retro-Henry reaction?
A4: Researchers have successfully addressed this issue by introducing hydrogen cyanide (HCN) into the reaction mixture. [] HCN reacts with the released benzaldehyde to form mandelonitrile, a less potent inhibitor of HbHNL, thus improving the reaction efficiency.
Q5: Are there any alternative methods for the resolution of this compound?
A5: Besides HNLs, lipases have also demonstrated potential for resolving racemic this compound. [, ] For example, lipase from Burkholderia cepacia, through enantioselective acylation, allows for separating the enantiomers of this compound. []
Q6: Beyond enzymatic methods, are there other catalytic approaches for this compound synthesis?
A6: Yes, water-soluble copper and manganese complexes bearing the tris(pyrazolyl)methane sulfonate ligand have been shown to catalyze the Henry reaction between benzaldehyde and nitromethane, yielding this compound. []
Q7: How does the choice of alcohol in the mobile phase affect the chromatographic separation of this compound enantiomers?
A7: The type of alcohol used in the mobile phase significantly impacts the separation on chiral stationary phases like Chiralpak AD-H. Switching from isopropanol to ethanol can drastically alter the retention factors and enantioseparation factors. This effect is less pronounced with Chiralcel OD-H. []
Q8: Has immobilization been explored for improving the enzymatic synthesis of this compound?
A8: Yes, immobilizing the GtHNL-3V variant on Celite R-633 enabled its use in both batch and continuous flow systems for (R)-2-nitro-1-phenylethanol synthesis. While the immobilized enzyme showed good initial activity and recyclability, stability issues were observed in continuous flow systems. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
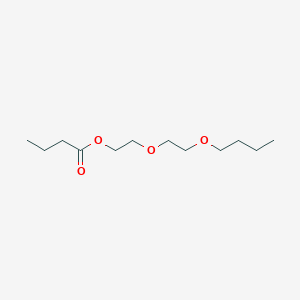
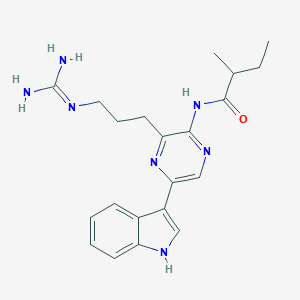
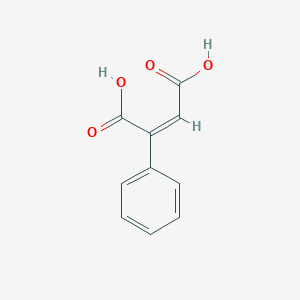
![[(2E,4E)-hexa-2,4-dienyl] butanoate](/img/structure/B99588.png)
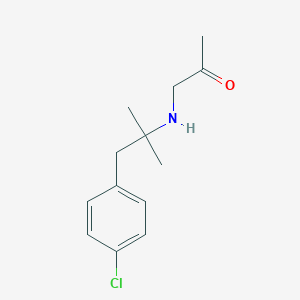
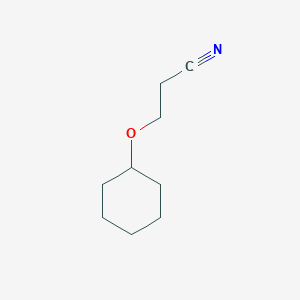
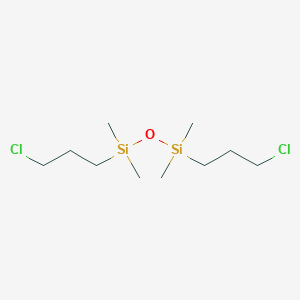
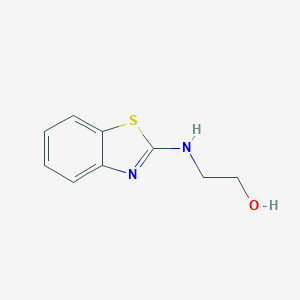
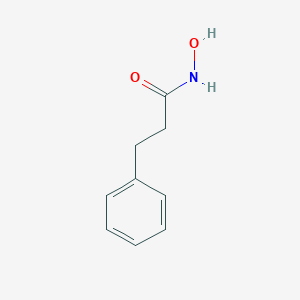
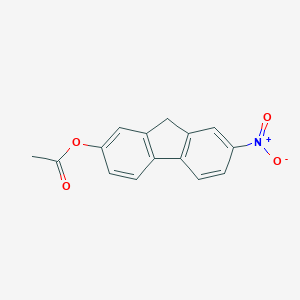
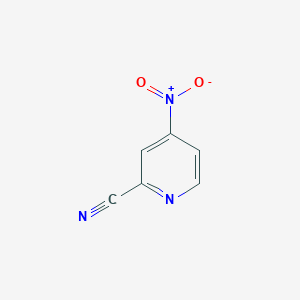
![Naphtho[2,1-d]thiazole-2(3H)-thione](/img/structure/B99603.png)
